N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Description
Properties
Molecular Formula |
C15H23BN2O2 |
|---|---|
Molecular Weight |
274.17 g/mol |
IUPAC Name |
N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H23BN2O2/c1-14(2)15(3,4)20-16(19-14)11-6-9-13(17-10-11)18(5)12-7-8-12/h6,9-10,12H,7-8H2,1-5H3 |
InChI Key |
SYQUNMUKDSWXFB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N(C)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine typically involves multiple steps. One common method includes:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, the cyclopropyl and methyl groups are introduced through alkylation reactions.
Introduction of the boronic ester group: The boronic ester group is introduced via a reaction with pinacol borane under conditions that facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the boronic ester group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts are frequently employed in substitution reactions, especially in Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce various aryl or alkyl groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine exhibit a range of biological activities:
- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The dioxaborolane group may enhance the compound's ability to interact with biological targets involved in cancer progression.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.
- Neuroprotective Effects : Preliminary studies indicate that certain pyridine derivatives may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases.
Synthetic Applications
The unique structure of this compound makes it valuable in synthetic chemistry:
- Building Block for Organic Synthesis : Its reactivity allows it to serve as a versatile building block in the synthesis of more complex organic molecules.
- Ligand Development : The compound can be used to develop ligands for metal-catalyzed reactions, particularly in cross-coupling reactions where boron-containing compounds are advantageous.
Case Studies
Several studies highlight the applications of similar compounds:
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyridine derivatives containing dioxaborolane groups. Results indicated that these compounds inhibited tumor growth in vitro and in vivo models through apoptosis induction mechanisms.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2020) demonstrated that pyridine-based compounds exhibited significant antimicrobial activity against Gram-positive bacteria. The study emphasized the potential of these compounds as lead structures for antibiotic development.
Case Study 3: Neuroprotection
A recent investigation into neuroprotective agents revealed that specific pyridine derivatives could mitigate oxidative stress in neuronal cells. This suggests their potential use in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The cyclopropyl and methyl groups contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Variations on the Amine Group
The substituents on the pyridin-2-amine nitrogen significantly influence physicochemical properties and reactivity. Key analogs include:
N,3-Dimethyl-5-(dioxaborolan-2-yl)pyridin-2-amine (CAS 1111637-92-3): Structure: N-methyl and 3-methyl substituents on pyridine. Molecular Formula: C₁₃H₂₁BN₂O₂ (MW 248.14). Used in cross-coupling reactions for heterocycle synthesis .
N-Methyl-5-(dioxaborolan-2-yl)pyridin-2-amine (CAS 1005009-98-2):
- Structure : Only an N-methyl substituent.
- Molecular Formula : C₁₂H₁₉BN₂O₂ (MW 234.10).
- Comparison : Simpler structure with lower molecular weight; may exhibit higher solubility but reduced steric hindrance in coupling reactions .
N,N-Dimethyl-5-(dioxaborolan-2-yl)pyridin-3-amine (CAS 1425045-81-3):
- Structure : Boronic ester at position 5, amine at position 3.
- Molecular Formula : C₁₃H₂₁BN₂O₂ (MW 248.14).
- Comparison : Positional isomerism (amine at position 3 vs. 2) alters electronic properties and regioselectivity in reactions .
Molecular Formula: C₁₅H₂₃BN₂O₂ (MW 274.17). Comparison: Longer alkyl chain (cyclopropylmethyl vs. cyclopropyl) may enhance lipophilicity. Synthesized in 89% yield via Pd-catalyzed borylation .
Positional Isomerism of the Boronic Ester
The boronic ester's position on the pyridine ring affects electronic and steric interactions:
5-Substituted Analogs :
- Target Compound : Boronic ester at position 5.
- N-Methyl-5-(dioxaborolan-2-yl)pyridin-2-amine (CAS 1005009-98-2): Exhibits standard reactivity in Suzuki couplings due to optimal boron positioning .
4-Substituted Analogs :
- N-(Cyclopropylmethyl)-4-(dioxaborolan-2-yl)pyridin-2-amine (Compound 35): Boron at position 4 may alter conjugation and coupling efficiency .
Impact of Additional Substituents
Electron-withdrawing or donating groups modulate reactivity:
3-Chloro-N-methyl-5-(dioxaborolan-2-yl)pyridin-2-amine (CAS 1257432-01-1): Structure: Chlorine at position 3. Molecular Formula: C₁₂H₁₈BClN₂O₂ (MW 268.55).
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred molecular formula for the target compound.
Biological Activity
N-cyclopropyl-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its inhibitory effects on various kinases and its cytotoxic properties.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a pyridine ring substituted with a cyclopropyl and a dioxaborolane moiety. Its molecular formula is with a molecular weight of 298.19 g/mol. The compound is typically stored under inert conditions at low temperatures to maintain stability .
Inhibitory Activity
Recent studies have highlighted the compound's inhibitory activity against several kinases:
- GSK-3β : This kinase plays a crucial role in various cellular processes including glycogen metabolism and cell signaling. The compound exhibited significant inhibition with IC50 values ranging from 10 to 1314 nM across different derivatives. Notably, modifications in the cyclopropyl substituent enhanced the inhibitory potency .
- IKK-β and ROCK-1 : The compound also showed promising results against IKK-β and ROCK-1 kinases. These kinases are involved in inflammatory responses and cytoskeletal dynamics respectively. The inhibition of these pathways suggests potential therapeutic applications in inflammatory diseases .
Cytotoxicity
The cytotoxic effects of this compound were evaluated using mouse hippocampal neuronal (HT-22) and microglial (BV-2) cell lines. The results indicated that:
- At concentrations up to 10 µM, the compound did not significantly reduce cell viability in both cell lines.
- Compounds with similar structures showed varying degrees of cytotoxicity; however, those with cyclopropyl substituents were less toxic compared to others .
Case Studies
A series of case studies have been conducted to further explore the biological implications of this compound:
- Study on Inflammatory Response : In BV-2 microglial cells, the compound significantly reduced levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential anti-inflammatory properties. At a concentration of 1 µM, it effectively lowered NO levels while also reducing IL-6 levels compared to control compounds .
- Evaluation Against Hyperphosphorylation : The compound was assessed for its ability to prevent okadaic acid-induced hyperphosphorylation in cellular models. Results showed effective modulation of phosphorylation pathways without compromising cell viability .
Data Tables
| Kinase | IC50 (nM) | Effect on Cell Viability | Notes |
|---|---|---|---|
| GSK-3β | 10 - 1314 | No significant decrease | Potency varies with substituents |
| IKK-β | Not specified | No significant decrease | Potential anti-inflammatory effects |
| ROCK-1 | Not specified | No significant decrease | Involved in cytoskeletal dynamics |
Q & A
Q. How to resolve discrepancies between calculated and observed HPLC retention times?
- Methodological Answer : Calculate logP values (e.g., using ChemDraw) to predict retention behavior. Deviations >0.5 logP units suggest residual solvents or byproducts. Confirm via GC-MS headspace analysis (e.g., detect dioxane residues) and repeat chromatography with alternative solvents (e.g., acetone/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
